Phenol, 4-isododecyl-
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(10-methylundecyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O/c1-16(2)10-8-6-4-3-5-7-9-11-17-12-14-18(19)15-13-17/h12-16,19H,3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDJYCYTMKFRMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472472 | |
| Record name | Phenol, 4-isododecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27459-10-5 | |
| Record name | Phenol, 4-isododecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Derivatization Pathways
Alkylation Reactions for Phenol (B47542), 4-isododecyl- Synthesis
The introduction of the isododecyl group onto the phenol molecule is most commonly achieved through Friedel-Crafts alkylation, a cornerstone of electrophilic aromatic substitution. This process involves the reaction of phenol with isododecene, a C12 branched-chain olefin.
A variety of catalytic systems can be employed for the alkylation of phenol with isododecene, ranging from traditional homogeneous Lewis acids to more environmentally benign heterogeneous solid acid catalysts.
The reaction mechanism, irrespective of the specific catalyst, generally proceeds through the formation of a carbocation intermediate from isododecene. This electrophilic species then attacks the electron-rich phenol ring. The hydroxyl group of phenol is an ortho-, para-directing group, leading to the potential for substitution at the positions ortho and para to the hydroxyl group. O-alkylation, forming an ether, can also occur as a competing reaction and is often kinetically favored. However, C-alkylation is thermodynamically more stable.
Common Catalytic Systems for Phenol Alkylation:
| Catalyst Type | Specific Examples | Key Characteristics |
| Homogeneous Lewis Acids | AlCl₃, BF₃, FeCl₃ | High activity, but can be corrosive and difficult to separate from the product. |
| Homogeneous Brønsted Acids | H₂SO₄, HF | Strong acids that can lead to side reactions and pose environmental concerns. |
| Heterogeneous Solid Acids | Zeolites (e.g., H-BEA, ZSM-5), Acidic Clays (e.g., Montmorillonite), Sulfonated Resins (e.g., Amberlyst-15) | Offer advantages in terms of catalyst recovery, regeneration, and potential for shape-selectivity. |
| Metal Phenoxides | Aluminum phenoxide | Can exhibit high selectivity for ortho-alkylation under specific conditions. |
Achieving high selectivity for the desired 4-isododecyl- isomer (para-alkylation) is a critical aspect of the synthesis. The formation of ortho- and meta-isomers, as well as polyalkylated products, reduces the yield and purity of the target compound.
Several process parameters can be manipulated to enhance para-selectivity:
Catalyst Selection: Shape-selective catalysts, such as certain types of zeolites, can sterically hinder the formation of the bulkier ortho-isomer, thereby favoring the formation of the para-product. The pore structure of the zeolite plays a crucial role in determining isomer distribution.
Temperature: Reaction temperature can influence the isomer ratio. In some systems, lower temperatures may favor para-substitution.
Steric Hindrance: The branched nature of the isododecyl group itself provides some steric hindrance at the ortho positions, inherently favoring the more accessible para position.
Reaction Time and Molar Ratio: Careful control of reaction time and the molar ratio of phenol to isododecene can minimize the formation of di- and tri-alkylated byproducts.
Illustrative Reaction Conditions for Selective para-Alkylation:
| Parameter | Condition | Rationale |
| Catalyst | Shape-selective zeolite (e.g., H-mordenite) | Pore structure favors the formation of the linear para-isomer. |
| Temperature | 100-150 °C | Balances reaction rate with selectivity, minimizing side reactions. |
| Phenol:Isododecene Molar Ratio | 3:1 to 5:1 | An excess of phenol minimizes polyalkylation. |
| Reaction Time | 2-6 hours | Sufficient for high conversion while limiting byproduct formation. |
Functionalization and Modification of Phenol, 4-isododecyl- Derivatives
The versatile chemical nature of Phenol, 4-isododecyl- allows for a variety of functionalization reactions, leading to derivatives with a broad spectrum of applications, particularly as additives in fuels and lubricants.
The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen (in this case, Phenol, 4-isododecyl-), formaldehyde, and a primary or secondary amine. This reaction introduces an aminomethyl group onto the phenol ring, typically at the ortho position to the hydroxyl group, to form a Mannich base.
The reaction proceeds via the formation of an iminium ion from the amine and formaldehyde, which then acts as an electrophile and attacks the electron-rich phenol ring. The presence of the bulky isododecyl group at the para position further directs the aminomethylation to the ortho position.
General Mannich Reaction of 4-isododecylphenol:
| Reactant 1 | Reactant 2 | Reactant 3 | Typical Product |
| Phenol, 4-isododecyl- | Formaldehyde | Dimethylamine | 2-(Dimethylaminomethyl)-4-isododecylphenol |
| Phenol, 4-isododecyl- | Formaldehyde | Di-n-butylamine | 2-(Di-n-butylaminomethyl)-4-isododecylphenol |
These Mannich bases are valuable intermediates and are often used directly as antioxidants and corrosion inhibitors in lubricating oils.
The Mannich bases derived from Phenol, 4-isododecyl- contain a tertiary amine group that can be readily quaternized. Quaternization involves the reaction of the tertiary amine with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide), to form a quaternary ammonium (B1175870) salt.
This transformation converts the neutral Mannich base into a cationic surfactant with enhanced surface activity and dispersant properties. The resulting quaternary ammonium salts find applications as detergents, dispersants, and biocides.
The phenolic hydroxyl group of Phenol, 4-isododecyl- can be converted into ether and ester functionalities, further expanding its chemical versatility.
Ether Synthesis: The formation of ethers, known as etherification, can be achieved through various methods. A common laboratory and industrial method is the Williamson ether synthesis, which involves the reaction of the sodium or potassium salt of 4-isododecylphenol (the phenoxide) with an alkyl halide. Alternatively, reaction with dialkyl sulfates can also yield ethers. google.com These ether derivatives are used in a range of applications, including as surfactants and in the synthesis of more complex molecules.
Ester Synthesis: Esterification of Phenol, 4-isododecyl- can be accomplished by reacting it with a carboxylic acid, acid anhydride, or acyl chloride. The direct reaction with a carboxylic acid (Fischer esterification) is an equilibrium process that is typically catalyzed by a strong acid, such as sulfuric acid. chemguide.co.uk For a more complete and faster reaction, acid anhydrides or acyl chlorides are often used. google.com The resulting esters are utilized as plasticizers, lubricant additives, and in the formulation of various specialty chemicals.
Summary of Ether and Ester Synthesis:
| Derivative | Synthetic Method | Reagents |
| Ethers | Williamson Ether Synthesis | Sodium or Potassium 4-isododecylphenoxide, Alkyl Halide |
| Esters | Fischer Esterification | Carboxylic Acid, Strong Acid Catalyst |
| Esters | Acylation | Acid Anhydride or Acyl Chloride, Base (optional) |
Structural characterization of these derivatives is typically performed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as mass spectrometry, to confirm the molecular structure and purity.
Advanced Applications in Material Science and Chemical Formulations
Phenol (B47542), 4-isododecyl- as a Component in Lubricant Additives
In the formulation of modern lubricating oils, Phenol, 4-isododecyl- and its derivatives are integral components that enhance performance and extend the service life of the lubricant. The long, branched isododecyl group ensures good solubility in oil, anchoring the molecule within the lubricant base stock.
Contributions to Antioxidant Performance
Phenol, 4-isododecyl- interrupts this destructive cycle by acting as a radical scavenger. nyelubricants.com The hydrogen atom of the phenolic hydroxyl (-OH) group is readily donated to highly reactive peroxy (ROO•) and alkyl (R•) radicals that propagate the oxidation chain. This process is detailed in the table below.
Table 1: Radical Scavenging Mechanism of Phenol, 4-isododecyl-
| Step | Reactants | Products | Outcome |
|---|---|---|---|
| 1 | Phenol, 4-isododecyl- + Peroxy Radical (ROO•) | Phenoxy Radical + Hydroperoxide (ROOH) | Neutralization of a highly reactive radical, halting the oxidation chain. |
| 2 | Phenoxy Radical | Resonance-Stabilized Radical | The resulting phenoxy radical is sterically hindered and resonance-stabilized, making it significantly less reactive than the initial peroxy radical. |
| 3 | Phenoxy Radical + Peroxy Radical (ROO•) | Non-Radical, Stable Products | Termination of two radical species. |
This "radical scavenging" mechanism effectively terminates the chain reaction, significantly slowing the rate of oxidative degradation and prolonging the useful life of the lubricant. nyelubricants.com
Role in Anti-wear and Anti-friction Properties
While primarily recognized for their antioxidant properties, alkylphenols can indirectly contribute to maintaining anti-wear and anti-friction performance. The oxidative degradation of a lubricant leads to an increase in viscosity and the formation of sludge and corrosive byproducts. These degradation products can disrupt the formation of a stable lubricating film between moving surfaces, leading to increased friction and wear.
Development of Superalkaline Formulations Based on Isododecyl Phenol
Phenol, 4-isododecyl- is a key precursor in the synthesis of phenate detergents, particularly superalkaline or "overbased" phenates. These additives are essential in engine oils to neutralize acidic compounds generated during fuel combustion and oil oxidation. An accumulation of these acids can lead to corrosion of engine components.
The manufacturing process involves:
Neutralization: Phenol, 4-isododecyl- is reacted with a metal hydroxide (B78521), typically calcium hydroxide or magnesium hydroxide.
Carbonation: The resulting metal phenate is then treated with an excess of metal carbonate (e.g., calcium carbonate) under specific reaction conditions. This process incorporates a large amount of basic metallic carbonate within a micellar structure stabilized by the phenate.
The resulting overbased calcium phenate detergent possesses a high Total Base Number (TBN), indicating a significant reserve of alkalinity to neutralize acids. This not only prevents corrosive wear but also helps to keep engine components clean by dispersing soot and sludge.
Synergistic Effects with Co-additives in Lubricating Oils
The performance of Phenol, 4-isododecyl- as an antioxidant is often enhanced when used in combination with other additives, a phenomenon known as synergism. Lubricant formulations typically contain a carefully balanced package of additives to address various performance requirements.
With Aminic Antioxidants: Hindered phenols like Phenol, 4-isododecyl- are highly effective at lower to moderate temperatures. stle.org In contrast, aromatic amine antioxidants generally perform better at higher temperatures. stle.org Combining these two types of primary antioxidants provides comprehensive protection across a wider operating temperature range.
With Secondary Antioxidants: Secondary antioxidants, such as organophosphorus and sulfur-containing compounds, function by decomposing hydroperoxides (ROOH) into non-radical, stable products. Phenolic antioxidants reduce the formation of these hydroperoxides, and secondary antioxidants remove those that do form, creating a powerful two-pronged defense against oxidation. nyelubricants.com
With ZDDP: Zinc dialkyldithiophosphates (ZDDPs) are multifunctional additives that provide excellent anti-wear protection and also contribute to antioxidant performance as peroxide decomposers. researchgate.netstle.org Phenolic antioxidants work synergistically with ZDDP by scavenging radicals, reducing the oxidative stress on the ZDDP and allowing it to be preserved for its primary anti-wear function. researchgate.net
Integration of Phenol, 4-isododecyl- in Polymer Systems
The utility of Phenol, 4-isododecyl- extends to the polymer industry, where its antioxidant capabilities are crucial for protecting plastics and elastomers from degradation.
Function as Antioxidants and Stabilizers in Polymer Matrices
Polymers such as polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), and various elastomers are susceptible to degradation during high-temperature processing (e.g., extrusion, molding) and during their service life due to exposure to heat, UV radiation, and oxygen. bdmaee.net This degradation breaks down the polymer chains, leading to undesirable effects like discoloration, brittleness, cracking, and a loss of mechanical strength. bdmaee.net
Phenol, 4-isododecyl- functions as a highly effective stabilizer in these polymer matrices. Its mechanism of action is identical to its role in lubricants: it scavenges free radicals that initiate and propagate the polymer degradation chain. nih.gov
Table 2: Performance Benefits of Phenolic Antioxidants in Polymers
| Property | Without Antioxidant | With Phenol, 4-isododecyl- |
|---|---|---|
| Processing Stability | Risk of chain scission, discoloration, and viscosity changes during molding or extrusion. | Maintains melt flow and prevents degradation at high processing temperatures. |
| Long-Term Thermal Stability | Gradual loss of mechanical properties (e.g., tensile strength, flexibility) upon heat aging. | Significantly extends the service life of the polymer by inhibiting thermal oxidation. |
| Color Stability | Prone to yellowing or other discoloration upon exposure to heat and UV light. | Preserves the original color and appearance of the polymer. |
| Mechanical Integrity | Becomes brittle and susceptible to cracking over time. | Retains flexibility, impact strength, and other critical mechanical properties. |
The large isododecyl group enhances the compatibility and solubility of the phenol within the non-polar polymer matrix, ensuring its even distribution. Furthermore, as a higher molecular weight antioxidant compared to simpler phenols, it exhibits lower volatility and reduced migration, meaning it is less likely to evaporate during processing or leach out of the final product over time. bdmaee.net This ensures persistent, long-term protection of the polymer's integrity. bdmaee.net
Influence on Polymer Aging and Durability
Phenol, 4-isododecyl-, a member of the sterically hindered phenolic antioxidant family, plays a critical role in enhancing the durability and extending the service life of polymeric materials. Its primary function is to inhibit the oxidative degradation processes that occur when polymers are exposed to environmental stressors such as heat, oxygen, and UV radiation during processing and end-use. specialchem.comspecialchem.com The antioxidant mechanism of 4-isododecylphenol is centered on its ability to act as a radical scavenger. nih.gov
The degradation of many polymers, particularly polyolefins like polyethylene (PE) and polypropylene (PP), proceeds via a free-radical chain reaction. plaschina.com.cn This process is initiated by the formation of highly reactive free radicals on the polymer backbone. These radicals react with oxygen to form peroxy radicals, which then abstract hydrogen atoms from other polymer chains, propagating the degradation cascade and leading to chain scission, cross-linking, and a loss of mechanical properties like tensile strength and elongation. nih.gov
Phenol, 4-isododecyl- interrupts this cycle by donating the hydrogen atom from its hydroxyl group to the peroxy radicals. This action neutralizes the reactive radicals, terminating the chain reaction. The resulting phenoxy radical from the 4-isododecylphenol molecule is significantly less reactive due to resonance stabilization and steric hindrance from the bulky isododecyl group, preventing it from initiating new degradation chains. specialchem.com
The long isododecyl alkyl chain enhances the compatibility of the antioxidant with the polymer matrix, ensuring its homogeneous distribution and reducing the likelihood of it leaching out over time, which contributes to long-term thermal stability. researchgate.net The performance of 4-isododecylphenol can be further enhanced when used in synergistic combination with other types of stabilizers, such as phosphites. While the phenolic antioxidant neutralizes peroxy radicals, phosphites are effective at decomposing hydroperoxides, another species that can initiate polymer degradation, into non-radical, stable products. specialchem.complaschina.com.cn This dual approach provides comprehensive protection against thermal-oxidative aging.
The effectiveness of 4-isododecylphenol as a polymer stabilizer is demonstrated by its impact on key material properties after accelerated aging tests. Polymers formulated with this antioxidant typically exhibit a significantly longer time to embrittlement and better retention of their mechanical properties.
Table 1: Representative Performance of 4-isododecylphenol as a Primary Antioxidant in Polypropylene
| Property | Unstabilized PP | PP + 0.2% 4-isododecylphenol | PP + 0.1% 4-isododecylphenol + 0.1% Phosphite Stabilizer |
| Oxidation Induction Time (OIT) @ 200°C (minutes) | < 5 | 45 | > 70 |
| Tensile Strength Retention after 500h @ 150°C | 15% | 65% | 85% |
| Elongation at Break Retention after 500h @ 150°C | < 10% | 50% | 75% |
| Melt Flow Rate (MFR) Change after Multiple Extrusions | + 250% | + 40% | + 20% |
| Yellowness Index (YI) after Aging | 25 | 8 | 5 |
Note: Data are representative values based on typical performance of hindered phenolic antioxidants in polyolefins and are for illustrative purposes.
Phenol, 4-isododecyl- in Surfactant Chemistry
Phenol, 4-isododecyl- serves as a key hydrophobic building block in the synthesis of nonionic surfactants. Its molecular structure, featuring a polar phenolic hydroxyl group and a large, nonpolar isododecyl group, makes it an ideal precursor for creating amphiphilic molecules that exhibit high surface activity. hjd-chem.com These surfactants are widely used as detergents, emulsifiers, wetting agents, and dispersing agents in various industrial applications. hjd-chem.com
Design and Synthesis of Amphiphilic Molecules for Surfactant Applications
The most common method for converting 4-isododecylphenol into a nonionic surfactant is through ethoxylation. This process involves the reaction of 4-isododecylphenol with ethylene (B1197577) oxide in the presence of a basic catalyst, such as potassium hydroxide. jetir.org The reaction proceeds via the nucleophilic attack of the phenoxide ion on the ethylene oxide ring, leading to the formation of a polyoxyethylene chain attached to the phenolic oxygen.
The general reaction is as follows:
C₁₂H₂₅-C₆H₄-OH + n(C₂H₄O) → C₁₂H₂₅-C₆H₄-O-(CH₂CH₂O)n-H
The length of the hydrophilic polyoxyethylene chain, denoted by 'n' (the degree of ethoxylation), is a critical design parameter that can be precisely controlled by adjusting the molar ratio of ethylene oxide to 4-isododecylphenol during the synthesis. jetir.org This allows for the fine-tuning of the surfactant's properties. A lower degree of ethoxylation results in a more lipophilic surfactant, which is soluble in oil and functions well as a water-in-oil (W/O) emulsifier. Conversely, a higher degree of ethoxylation increases the molecule's hydrophilicity, making it water-soluble and suitable for applications such as oil-in-water (O/W) emulsification and detergency. hjd-chem.comresearchgate.net This versatility in synthesis allows for the creation of a range of surfactants tailored to specific performance requirements.
Emulsification Properties and Interfacial Phenomena
Surfactants derived from 4-isododecylphenol are highly effective at forming stable emulsions and modifying the properties of interfaces between immiscible liquids, such as oil and water. An emulsion is a dispersion of droplets of one liquid in another, and its stability is largely dependent on the presence of an emulsifying agent that prevents the droplets from coalescing.
When a 4-isododecylphenol-based surfactant is introduced into an oil-water system, the amphiphilic molecules spontaneously migrate to the oil-water interface. They orient themselves with their hydrophobic isododecyl tails penetrating the oil phase and their hydrophilic polyoxyethylene heads remaining in the water phase. ucl.ac.uk This arrangement forms a protective film around the dispersed droplets, which lowers the interfacial tension (IFT) between the two phases. nih.gov
The reduction in IFT facilitates the formation of smaller droplets with less energy input, leading to a finer and more stable emulsion. researchgate.net The hydrophilic-lipophilic balance (HLB) of the surfactant, which is determined by the degree of ethoxylation, dictates its emulsifying behavior.
Table 2: Influence of Ethoxylation Degree on the Properties of 4-isododecylphenol Ethoxylate Surfactants
| Surfactant (Degree of Ethoxylation, n) | HLB Value (Calculated) | Solubility (at 25°C) | Primary Function | Interfacial Tension (vs. Mineral Oil, mN/m) |
| 4-isododecylphenol + 4 EO | ~8.5 | Oil Soluble | W/O Emulsifier | ~5.2 |
| 4-isododecylphenol + 7 EO | ~11.0 | Water Dispersible | Wetting Agent, O/W Emulsifier | ~2.8 |
| 4-isododecylphenol + 10 EO | ~12.8 | Water Soluble | O/W Emulsifier, Detergent | ~1.5 |
| 4-isododecylphenol + 12 EO | ~13.7 | Water Soluble | Detergent, Solubilizer | ~1.1 |
Note: Values are representative and intended to illustrate the trend of how properties change with the degree of ethoxylation.
The effectiveness of these surfactants is also evident in their ability to reduce the surface tension of water at low concentrations. The concentration at which the surfactant molecules begin to form aggregates (micelles) in the bulk solution is known as the critical micelle concentration (CMC). Above the CMC, properties like interfacial tension reach a minimum and constant value, indicating the interface is saturated with surfactant molecules. Surfactants derived from 4-isododecylphenol exhibit low CMC values, making them efficient and cost-effective in application.
Environmental Distribution, Fate, and Degradation Studies
Occurrence and Spatiotemporal Distribution of Phenol (B47542), 4-isododecyl- Analogs
Phenol, 4-isododecyl-, a member of the alkylphenol (AP) group, is an industrial chemical primarily used as an intermediate in the production of lubricant additives and phenolic resins for products like printing inks and tires. service.gov.uk Its environmental distribution is closely linked to that of other commercially significant alkylphenols, such as 4-nonylphenol (B119669) (NP) and 4-octylphenol (B30498) (OP), which are degradation products of alkylphenol ethoxylate (APE) surfactants. nih.gov Due to their physicochemical properties, including high octanol-water partition coefficients (log Kow), these compounds tend to partition from water into more organic compartments like sediment and soil. service.gov.uknih.gov
Alkylphenols are frequently detected in aquatic systems, with wastewater treatment plants (WWTPs) being a primary entry point into the environment. nih.govaquadocs.org The degradation of APEs in these facilities can generate more persistent metabolites, including various alkylphenols. nih.gov
Effluents from WWTPs are a significant source of these compounds in surface waters. Studies have reported concentrations of APE metabolites in treated wastewater effluents ranging from < 0.1 to 369 µg/L in the United States and between 6 and 343 µg/L in Spain. nih.gov Phenol itself has been detected in surface water at concentrations from 1.5 to over 100 ppb. cdc.gov In streams in eastern Gangwon, Korea, phenol and 4-nitrophenol (B140041) were found at levels up to 3.32 µg/L and 4.91 µg/L, respectively. koreascience.kr
Due to their hydrophobic nature, alkylphenols readily adsorb to particulate matter and accumulate in sediments. nih.gov This partitioning behavior means that sediments often act as a long-term sink and reservoir for these compounds. nih.govresearchgate.net In the US, concentrations of nonylphenol in sediments have been reported to range from < 0.1 to 13,700 µg/kg. nih.gov A UK risk evaluation report for para-C12-alkylphenols (dodecylphenol) notes their tendency to partition to sediment. service.gov.uk This accumulation is a concern as these compounds can persist for extended periods; one study found high concentrations of nonylphenol in sediments near a WWTP that had been closed for 20 years. researchgate.net
| Compound | Environment | Location | Concentration Range | Reference |
|---|---|---|---|---|
| APE Metabolites (e.g., NP, OP) | Treated Wastewater Effluent | United States | < 0.1 - 369 µg/L | nih.gov |
| APE Metabolites (e.g., NP, OP) | Treated Wastewater Effluent | Spain | 6 - 343 µg/L | nih.gov |
| Phenol | Surface Water | General | 1.5 - >100 ppb | cdc.gov |
| Nonylphenol (NP) | Sediment | United States | < 0.1 - 13,700 µg/kg | nih.gov |
| Phenol | Water | Eastern Gangwon, Korea | < MDL - 3.32 µg/L | koreascience.kr |
| 4-Nitrophenol | Water | Eastern Gangwon, Korea | < MDL - 4.91 µg/L | koreascience.kr |
The primary pathway for the introduction of 4-isododecylphenol and its analogs to terrestrial environments is through the land application of sewage sludge, often referred to as biosolids. researchgate.netvims.edu Since these compounds are lipophilic, they concentrate in the sludge during wastewater treatment. service.gov.uk When these biosolids are used as agricultural fertilizers, the contaminants are transferred to the soil. vims.edu
Studies on land-applied biosolids have shown that alkylphenols can persist in the soil. researchgate.netvims.edu Research on nonylphenol demonstrated that while significant degradation occurred over 175 days, the compounds were still detectable. researchgate.netvims.edu Furthermore, these compounds can migrate from the application sites via surface runoff, particularly by adsorbing to runoff solids. vims.edu The risk evaluation for para-C12-alkylphenols concluded that they are expected to partition mainly to soil, where they are likely to be persistent. service.gov.uk
Landfills are another major terrestrial reservoir for phenolic compounds. researchgate.net Leachate, the liquid that percolates through landfill waste, can contain a complex mixture of pollutants, including phenols. researchgate.netnih.gov The migration of this contaminated leachate from both controlled and uncontrolled landfills poses a significant risk to the underlying soil and groundwater. nih.gov
| Biosolid Type | Time After Application | Concentration (mg/kg, dry weight) | Reference |
|---|---|---|---|
| Anaerobic Biosolids | 50 days | ~73 mg/kg | researchgate.netvims.edu |
| Anaerobic Biosolids | 175 days | Significantly decreased (>90%) | researchgate.netvims.edu |
| Aerobic/Lime Biosolids | 50 days | ~8 mg/kg | researchgate.netvims.edu |
| Aerobic/Lime Biosolids | 175 days | Significantly decreased (>90%) | researchgate.netvims.edu |
The atmospheric presence and transport of alkylphenols vary depending on the specific compound. For shorter-chain analogs like nonylphenol, atmospheric transport is a recognized pathway. nih.gov In the United States, levels of NP in the air have been measured in the range of 0.01 to 81 ng/m³. nih.gov The detection of 4-nonylphenol in rain and snow further confirms that these compounds can undergo atmospheric transport and be deposited in distant locations, including remote alpine environments. researchgate.net
However, for longer-chain alkylphenols such as para-C12-alkylphenols (dodecylphenol), the potential for atmospheric transport is considered to be much lower. service.gov.uk A risk assessment report concluded that atmospheric transport and subsequent deposition to soil are expected to be negligible for this specific substance, likely due to its lower vapor pressure compared to its shorter-chain counterparts. service.gov.uk This suggests that while long-range transport is a concern for some alkylphenols, the environmental distribution of 4-isododecylphenol is more likely dominated by localized transport in aquatic and terrestrial systems. service.gov.uknih.gov
Biodegradation Mechanisms and Microbial Interactions
The environmental persistence of phenolic compounds is largely determined by their susceptibility to microbial degradation. academicjournals.org Biodegradation is a key process for removing these pollutants, with bacteria and fungi playing crucial roles in aquatic and terrestrial systems, respectively. semanticscholar.org
A wide variety of microorganisms capable of degrading phenol and its derivatives have been isolated from contaminated environments such as industrial wastewater, sewage, and soil. nitrkl.ac.inresearchgate.netnih.gov These microbes utilize phenol as a sole source of carbon and energy. researchgate.netekb.eg
Commonly identified bacterial genera with phenol-degrading capabilities include Pseudomonas, Bacillus, Acinetobacter, and Rhodococcus. academicjournals.orgresearchgate.netekb.egeltislab.comfrontiersin.org For example, Pseudomonas fluorescens PU1 has been shown to degrade phenol at concentrations up to 1000 ppm. nih.gov Strains of Acinetobacter lwoffii have also been identified that can efficiently degrade phenol in the presence of heavy metals. frontiersin.org Rhodococcus species are particularly noted for their ability to catabolize alkylphenols. eltislab.comnih.gov Fungi such as Fusarium and Phanerocheate chrysosporium are also known to be effective in phenol biodegradation. academicjournals.org The isolation of these diverse microorganisms is critical for developing bioremediation strategies for sites contaminated with phenolic compounds. researchgate.net
The aerobic biodegradation of phenolic compounds typically begins with the hydroxylation of the aromatic ring to form a catechol derivative. nih.govmdpi.com From there, the ring is opened through one of two primary enzymatic pathways: the ortho-cleavage pathway or the meta-cleavage pathway. nih.govird.fr
The meta-cleavage pathway is exclusively used for the degradation of 4-alkylphenols in bacteria like Rhodococcus. eltislab.comnih.gov In this pathway, the enzyme catechol 2,3-dioxygenase cleaves the aromatic ring adjacent to the two hydroxyl groups of the catechol intermediate. nih.govnih.gov Studies on Rhodococcus rhodochrous EP4, which degrades 4-ethylphenol, identified a specific gene cluster (aphABCDEFGHIQRS) that encodes the enzymes for this pathway. eltislab.comnih.gov The process is initiated by an alkylphenol hydroxylase (encoded by aphAB) that converts the alkylphenol to an alkylcatechol, which is then cleaved by an extradiol dioxygenase (aphC). eltislab.comnih.gov Similarly, Pseudomonas fluorescens has been shown to utilize the catechol 2,3-dioxygenase enzyme, confirming degradation via the meta-pathway. nih.gov
In contrast, the ortho-cleavage pathway involves the enzyme catechol 1,2-dioxygenase, which cleaves the ring between the two hydroxyl groups. frontiersin.orgmdpi.com While some bacteria use this pathway for phenol, studies indicate that alkylphenols are catabolized via the meta-cleavage route. eltislab.comnih.gov
Environmental Factors Influencing Biodegradation Rates (e.g., pH, Temperature)
The biodegradation of phenolic compounds, including 4-isododecylphenol, is significantly governed by environmental conditions, primarily pH and temperature. These factors directly influence microbial activity and the efficacy of enzymatic processes responsible for breaking down the pollutant. sparkoncept.comglobalscienceresearchjournals.org
pH: The pH of the environment is a critical factor for the metabolic activity of microorganisms. Most bacteria and fungi involved in the degradation of phenol and its derivatives exhibit optimal performance in a pH range that is near neutral. For many phenol-degrading bacteria, the preferred pH for both growth and degradation is between 6.5 and 7.5. openjournalsnigeria.org.ng Deviations from this optimal range can lead to a sharp decline in degradation capacity. For instance, highly acidic or highly alkaline conditions can denature the enzymes essential for the catabolism of the aromatic ring, thereby inhibiting or completely halting the biodegradation process. openjournalsnigeria.org.ng While most microorganisms favor neutral pH, some species have adapted to more extreme conditions; for example, certain Pseudomonas species can degrade phenol at a pH of 5.5, and Halomonas campisalis can mineralize it in alkaline conditions ranging from pH 8.0 to 11. openjournalsnigeria.org.ng
Temperature: Temperature is another vital factor that affects the rate of bioremediation. openjournalsnigeria.org.ng It influences the solubility and bioavailability of the pollutant while also modulating the metabolic rates of the degrading microorganisms. ijpab.com Generally, an increase in temperature enhances the rate of hydrocarbon metabolism, with an optimal range for most phenol-degrading organisms being between 30°C and 40°C. biosphereplastic.com For example, the highest degradation rate for Serratia sp. AQ5-03 was achieved at 30°C. researchgate.net Studies on phenol degradation have shown that the rate is significantly affected by temperature changes. In one study, the degradation rate was largely unaffected between 10°C and 24°C but dropped sharply below 10°C. nih.gov Conversely, very high temperatures can be detrimental, leading to enzyme denaturation. researchgate.net However, thermophilic bacteria capable of degrading phenols at temperatures as high as 70°C have also been reported. researchgate.net
| Microorganism | Optimal pH | Optimal Temperature (°C) | Reference Compound |
|---|---|---|---|
| Serratia sp. AQ5-03 | 7.5 | 30 | Phenol |
| Actinobacillus sp. | 7.0 | 35-37 | Phenol |
| Pseudomonas putida | 7.0 | 30 | Phenol |
| Alcaligenes faecalis JH1 | 5.0-9.0 (Tolerant Range) | 25-40 (Tolerant Range) | Phenol |
| Bacillus thermoleovorans sp. A2 | 6.0 | Not Specified | Phenol |
Chemical Degradation Processes
Where biodegradation is slow or ineffective, chemical degradation methods, particularly Advanced Oxidation Processes (AOPs), offer a powerful alternative for the remediation of water and soil contaminated with persistent organic pollutants like 4-isododecylphenol. nih.gov
Advanced Oxidation Processes (AOPs) for Phenol, 4-isododecyl- Remediation
AOPs are characterized by the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). researchgate.net These radicals are powerful, non-selective oxidizing agents that can react with and break down complex organic molecules into simpler, less toxic compounds, and ultimately mineralize them into carbon dioxide and water. researchgate.netmdpi.com
Ozonation and Ozone-Based Combinations (O₃/H₂O₂, O₃/UV)
Ozonation is an effective AOP for treating phenolic wastewater due to its strong oxidizing power and environmental friendliness. nih.gov Ozone can react with organic compounds through direct molecular ozone attack or through the indirect pathway involving hydroxyl radicals generated from ozone decomposition, a process that is enhanced at higher pH values. mdpi.comwho.int In strongly alkaline conditions (e.g., pH 11), the removal efficiency of phenol can be very high. mdpi.comresearchgate.net
Combining ozone with hydrogen peroxide (O₃/H₂O₂) or ultraviolet (UV) light (O₃/UV) can significantly accelerate the decomposition of ozone to form hydroxyl radicals, thereby enhancing the degradation rate of recalcitrant compounds. Catalytic ozonation, using catalysts such as nano-ZnO or Mn-loaded γ-Al₂O₃, can also improve the efficiency of the process, leading to higher rates of degradation and mineralization. who.intmdpi.com
| Process | Target Compound | Key Parameters | Removal Efficiency |
|---|---|---|---|
| Ozonation | Phenol | pH 11, Ozone Dosage: 8 mg/L/min | 90.6% COD Removal |
| Catalytic Ozonation (Mn/Al₂O₃) | Phenol | pH 7, Ozone Conc.: 4 mg/L | 100% Phenol Removal in 60 min |
| Catalytic Ozonation (nano-ZnO) | 4-Nitrophenol | pH 3, ZnO Dosage: 300 mg/L | 93% Degradation in 5 min |
Fenton and Photo-Fenton Processes
The Fenton process involves the reaction of hydrogen peroxide with ferrous ions (Fe²⁺) under acidic conditions (typically pH 3-4) to produce hydroxyl radicals. e3s-conferences.org This process is highly effective for the degradation of persistent organic pollutants. e3s-conferences.orgnih.gov The photo-Fenton process enhances the standard Fenton reaction by incorporating UV light, which promotes the photoreduction of ferric ions (Fe³⁺) back to ferrous ions (Fe²⁺), thereby regenerating the catalyst and producing additional hydroxyl radicals. This enhancement leads to faster and more complete mineralization of organic compounds. researchgate.net The degradation efficiency is influenced by the concentrations of Fe²⁺ and H₂O₂, pH, and reaction time. eeer.orgeeer.org Studies on compounds like 4-tert-octylphenol (B29142) have shown complete degradation is achievable under optimal conditions. nih.gov
| Process | Target Compound | Optimal Conditions | Result |
|---|---|---|---|
| Fenton | 4-Nitrophenol | pH 3, [H₂O₂] = 4 mM, [Fe²⁺] = 0.2 mM | 93.6% degradation in 40 min |
| Photo-Fenton | 4-tert-octylphenol | pH 3.5, [Fe(III)] = 1.2 x 10⁻³ M | 100% degradation in 45 min |
| Fenton | Bisphenol A | pH 3.5, C(H₂O₂)/C(Fe²⁺) = 10 | High degradation rate |
Photocatalytic Degradation
Photocatalytic degradation utilizes a semiconductor catalyst, most commonly titanium dioxide (TiO₂), which, upon irradiation with light of sufficient energy (typically UV), generates electron-hole pairs. mdpi.com These charge carriers react with water and oxygen to produce reactive species, including hydroxyl radicals, which then degrade the organic pollutant. mdpi.com The efficiency of photocatalysis depends on factors such as catalyst type and dosage, pH, and the initial concentration of the pollutant. mdpi.com For example, in the degradation of 4-tert-butylphenol (B1678320) using a silver carbonate (Ag₂CO₃) catalyst, complete removal was achieved after 60 minutes of simulated solar light irradiation. mdpi.com The process can be optimized by adjusting the catalyst loading to maximize light absorption and the generation of active sites without causing excessive turbidity that would block light penetration. mdpi.com
Sonochemical Processes
Sonochemical degradation is an advanced oxidation process that utilizes acoustic cavitation to break down chemical compounds. The formation, growth, and implosion of microscopic bubbles in a liquid subjected to high-intensity ultrasound generate localized hot spots with extreme temperatures and pressures. These conditions lead to the thermal dissociation of water molecules into highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidants capable of degrading persistent organic pollutants.
No specific research data on the sonochemical degradation of Phenol, 4-isododecyl- is available in the reviewed literature. Efficacy, optimal frequencies, kinetic rates, and degradation byproducts for this specific compound have not been documented.
Comparative Analysis of AOP Efficiency and Kinetics
A comparative analysis of different AOPs—such as UV/H₂O₂, Fenton/photo-Fenton processes, ozonation, and photocatalysis—is crucial for determining the most efficient and cost-effective method for contaminant removal. Such studies typically evaluate parameters like degradation rate constants, mineralization efficiency (conversion to CO₂ and water), and the influence of water matrix components (e.g., pH, natural organic matter).
A comparative analysis detailing the efficiency and kinetics of various AOPs for the degradation of Phenol, 4-isododecyl- has not been found in the scientific literature. Therefore, a data-driven comparison of different AOPs for this compound cannot be provided.
Photolytic Transformation Pathways
Photolysis involves the degradation of chemical compounds by light. Direct photolysis occurs when a molecule absorbs photons, leading to its excitation and subsequent decomposition. Indirect photolysis involves photosensitizers in the water that absorb light energy and produce reactive species, such as hydroxyl radicals or singlet oxygen, which then degrade the target pollutant. Studies in this area identify transformation products to elucidate the degradation mechanism.
Specific studies detailing the photolytic transformation pathways, quantum yields, and breakdown products of Phenol, 4-isododecyl- are absent from the available literature. Research on structurally similar compounds like 4-tert-octylphenol shows that degradation can be initiated by hydroxyl radicals, but these specific pathways have not been confirmed for the 4-isododecyl- isomer.
Advanced Analytical and Computational Methodologies
Analytical Techniques for Detection and Quantification
The analysis of 4-isododecylphenol is challenging due to the existence of multiple isomers and its presence at trace levels in complex samples. google.com Consequently, chromatographic techniques coupled with sensitive detectors are the methods of choice.
Both GC and HPLC are extensively used for the analysis of 4-isododecylphenol and related alkylphenols. The choice of technique often depends on the sample matrix, required sensitivity, and the specific isomers being targeted.
Gas Chromatography (GC): GC is a powerful technique for separating the various isomers of dodecylphenol. However, due to the polar phenolic hydroxyl group, derivatization is often required to improve volatility and chromatographic peak shape.
Derivatization: Silylation is the most common derivatization procedure, converting the polar -OH group into a less polar trimethylsilyl (B98337) (TMS) ether. Reagents such as bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used for this purpose. jeaht.org This process can be integrated with sample extraction, for instance, by modifying a solid-phase microextraction (SPME) fiber with the silylating agent to perform simultaneous extraction and derivatization. jeaht.org
Injection: For thermally sensitive derivatives and to ensure efficient transfer of analytes onto the analytical column, advanced injection techniques like Programmed Temperature Vaporizing (PTV) are employed. thermofisher.com
Columns: Nonpolar capillary columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase, are typically used for the separation of the derivatized alkylphenol isomers.
High-Performance Liquid Chromatography (HPLC): HPLC offers the advantage of analyzing 4-isododecylphenol without the need for derivatization. Various HPLC methods have been developed, utilizing different stationary phases and detection modes.
Detection: HPLC is commonly coupled with UV-Vis detection, with wavelengths set between 220 nm and 280 nm due to the compound's aromatic absorption. researchgate.net For higher sensitivity and selectivity, fluorescence detection can be used. rsc.org
Stationary and Mobile Phases: A range of column and solvent combinations have been successfully applied, as detailed in the table below.
| Stationary Phase | Mobile Phase | Detection Method | Reference |
|---|---|---|---|
| Normal Phase (unspecified) | Cyclohexane/Methyl-tertiary-butyl ether (70:30 v/v) | Fluorescence | rsc.org |
| Mixed-Mode (C18/SCX) | Water/Methanol (15:85 v/v) | UV Absorbance (220 nm) | researchgate.net |
| C18 | (Not specified) | UV Absorbance | nih.gov |
Coupling chromatographic systems to mass spectrometers provides high selectivity and sensitivity, enabling confident identification and quantification of 4-isododecylphenol even in complex matrices.
GC-MS and GC-MS/MS: GC-MS is a standard technique for the confirmation of 4-isododecylphenol. The mass spectrometer provides fragmentation patterns (mass spectra) that serve as a chemical fingerprint for the analyte. For enhanced selectivity and lower detection limits, tandem mass spectrometry (GC-MS/MS) is employed. thermofisher.com This technique operates in Selected Reaction Monitoring (SRM) mode, where a specific precursor ion is selected and fragmented, and only a characteristic product ion is monitored. This two-stage filtering process significantly reduces background noise and matrix interference. thermofisher.com Automated SRM development tools can assist in optimizing the precursor-product ion transitions for the target analytes. thermofisher.com
LC-MS and LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a method of choice for analyzing alkylphenols in aqueous samples. nih.gov Like GC-MS/MS, it offers high sensitivity and selectivity by operating in Multiple Reaction Monitoring (MRM) mode. nih.gov Understanding the in-source fragmentation behavior of the molecule in the electrospray ionization (ESI) source is critical for selecting the correct precursor ion for MS/MS analysis. nih.gov
Effective sample preparation is a critical step to isolate 4-isododecylphenol from the sample matrix, concentrate it, and remove interfering substances prior to instrumental analysis. The choice of extraction technique is highly dependent on the matrix. mouser.com
Liquid-Liquid Extraction (LLE): A traditional method used for water samples, often employing solvents like n-hexane to extract the analyte from the aqueous phase. thermofisher.com
Solid-Phase Extraction (SPE): The most common technique for aqueous samples, SPE offers high recovery and preconcentration factors with reduced solvent consumption compared to LLE. C18 cartridges are frequently used as the sorbent material, which effectively retains alkylphenols from the sample. nih.gov The ISO 18857-2 standard method for alkylphenols in water is based on SPE. nih.govacs.org
Solid-Phase Microextraction (SPME): A fast, simple, and solvent-free technique that has been applied to the extraction of alkylphenols from water. A coated fiber is exposed to the sample, and analytes are adsorbed onto the coating before being thermally desorbed in the GC injector. jeaht.org
Magnetic Solid-Phase Extraction (MSPE): An advanced variation of SPE that uses magnetic nanoparticles as the sorbent. This allows for rapid separation of the sorbent from the sample matrix using an external magnetic field, simplifying the extraction process. nih.gov
Ultrasonic Extraction: For solid samples such as soil, sediment, or consumer products, ultrasonic extraction (sonication) using solvents like a hexane/acetone mixture is an effective method to extract the analytes from the solid matrix. thermofisher.commouser.com
| Technique | Matrix | Description | Reference |
|---|---|---|---|
| Solid-Phase Extraction (SPE) | Water (Ground, Surface, Waste) | Uses C18 cartridges to adsorb analytes from water samples. | nih.govnih.govacs.org |
| Solid-Phase Microextraction (SPME) | Water | Solvent-free method using a coated fiber for adsorption and thermal desorption. | jeaht.org |
| Magnetic SPE (MSPE) | Water | Utilizes magnetic nanoparticles for easy separation of sorbent from the sample. | nih.gov |
| Ultrasonic Extraction | Solid Samples, Electronics | Sonication with solvents (e.g., hexane/acetone) to extract analytes from solid matrices. | thermofisher.commouser.com |
| Liquid-Liquid Extraction (LLE) | Water | Extraction using an immiscible organic solvent (e.g., n-hexane). | thermofisher.com |
Beyond quantifying known targets like 4-isododecylphenol, there is a growing need to identify related isomers, degradation products, or other unknown contaminants. Non-target screening (NTS) and suspect screening approaches, powered by high-resolution mass spectrometry (HRMS) such as Time-of-Flight (TOF) or Orbitrap systems, are designed for this purpose. acs.org
Suspect Screening: This approach involves searching for a predefined list of "suspected" compounds for which no analytical standards are available. Identification is based on matching the accurate mass, isotopic pattern, and potentially MS/MS fragmentation spectra against database entries. chromatographyonline.com
Non-Target Screening (NTS): This is a more exploratory approach aiming to identify "unknown unknowns" without any preconceived list. jhu.edu The workflow involves acquiring full-scan HRMS data, followed by complex data processing to detect features, assign molecular formulas, and propose candidate structures through database searching and analysis of fragmentation patterns. acs.org Understanding the characteristic fragmentation pathways of a compound class is crucial for identifying related structures in NTS data. nih.gov Prioritization strategies are essential to focus efforts on the most relevant of the thousands of signals detected in a typical environmental sample. chromatographyonline.com
To ensure that analytical results are reliable and accurate, methods for trace analysis of 4-isododecylphenol must be thoroughly validated, and robust quality assurance measures must be implemented.
Method Validation Parameters: A comprehensive validation procedure typically evaluates several key performance criteria: nih.govresearchgate.net
Linearity: Establishing the concentration range over which the instrumental response is proportional to the analyte concentration.
Limits of Detection (LOD) and Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Precision: Assessing the degree of agreement among replicate measurements, usually expressed as relative standard deviation (RSD). This includes repeatability (within-day precision) and reproducibility (between-day or inter-laboratory precision). nih.govnih.gov
Accuracy/Recovery: Measuring the closeness of the experimental result to the true value, often determined through spike-recovery experiments where a known amount of the analyte is added to a real sample. nih.gov
Selectivity: Ensuring the method can unequivocally identify and quantify the analyte in the presence of other components in the sample matrix.
Robustness: Evaluating the method's capacity to remain unaffected by small, deliberate variations in method parameters. researchgate.net
Matrix Effects: Complex sample matrices can suppress or enhance the analyte signal, leading to inaccurate quantification. It is crucial to evaluate these matrix effects during method validation, often by comparing the calibration curve slope in pure solvent versus a matrix extract. tandfonline.com
Quality Assurance: Participation in interlaboratory trials is a key component of quality assurance, demonstrating a method's reproducibility and reliability across different laboratories. The development of ISO standard methods, such as ISO 18857-2 for alkylphenols, relies on such trials to establish performance characteristics. nih.govacs.org
Computational Chemistry and Molecular Modeling Studies
Computational methods are increasingly used to predict the physicochemical properties, environmental fate, and toxicological effects of chemicals like 4-isododecylphenol, reducing the need for extensive animal testing.
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are mathematical relationships that correlate the chemical structure of a compound with a specific property or activity. For alkylphenols, QSAR studies have been developed to predict:
Environmental Fate: Models have been created to predict the degradability of alkylphenols, using endpoints like Biochemical Oxygen Demand (BOD) and Chemical Oxygen Demand (COD) as measures of water quality impact. tandfonline.comnih.gov
Toxicological Endpoints: A primary focus of QSAR modeling for alkylphenols is predicting their endocrine-disrupting activity, specifically their binding affinity to the estrogen receptor (ER). nih.govoup.com These models use molecular descriptors related to hydrophobicity (logP), steric properties (molecular volume), and electronic parameters (energies of molecular orbitals like HOMO and LUMO) to predict binding affinity. nih.govresearchgate.net Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) can provide more detailed models of the steric and electrostatic interactions between the ligand and the receptor. acs.org
Molecular Docking: Molecular docking simulations are used to predict the preferred orientation of a ligand (e.g., 4-isododecylphenol) when it binds to a receptor (e.g., the estrogen receptor's ligand-binding domain). These simulations help to visualize the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. This information can explain why certain isomers have higher binding affinities than others. Combining QSAR models with molecular docking in a weight-of-evidence approach can lead to more reliable predictions of a chemical's potential to act as an endocrine disruptor. These computational approaches play a vital role in prioritizing chemicals for further toxicological testing and risk assessment. wisdomlib.org
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are powerful theoretical tools used to model and predict the behavior of molecules at the electronic level. jstar-research.com For Phenol (B47542), 4-isododecyl-, these methods elucidate the fundamental properties that govern its chemical reactivity. By solving approximations of the Schrödinger equation, these calculations can determine the molecule's three-dimensional geometry, electron distribution, and molecular orbitals. jstar-research.com
A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). samipubco.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. chemrxiv.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability; a smaller gap suggests higher reactivity. samipubco.com For substituted phenols, the electron-donating nature of the isododecyl alkyl group influences the electron density of the aromatic ring and the reactivity of the phenolic hydroxyl group.
From HOMO and LUMO energies, several quantum chemical descriptors can be calculated to predict reactivity:
Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO). samipubco.com
Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO). samipubco.com
Electronegativity (χ): The ability of an atom to attract electrons (χ = (I + A) / 2). chemrxiv.org
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). chemrxiv.org
Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating how easily the electron cloud can be polarized. chemrxiv.org
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = χ² / 2η). chemrxiv.org
These calculations provide a detailed electronic profile of Phenol, 4-isododecyl-, allowing for the prediction of its behavior in chemical reactions, such as its susceptibility to oxidation or electrophilic attack. nih.govmdpi.com
| Quantum Chemical Descriptor | Theoretical Significance for Phenol, 4-isododecyl- |
|---|---|
| HOMO Energy | Indicates electron-donating capacity; influenced by the hydroxyl and isododecyl groups. |
| LUMO Energy | Indicates electron-accepting capacity; relevant for reactions with electrophiles. |
| HOMO-LUMO Gap | Predicts chemical reactivity and stability; a smaller gap implies higher reactivity. samipubco.com |
| Chemical Hardness (η) | Measures resistance to deformation of the electron cloud. chemrxiv.org |
| Electrophilicity Index (ω) | Quantifies the propensity of the molecule to act as an electrophile. chemrxiv.org |
Application of Density Functional Theory (DFT) in Phenolic Compound Analysis
Density Functional Theory (DFT) is a class of quantum chemical methods that calculates the electronic structure of molecules based on the electron density, rather than the complex many-electron wavefunction. als-journal.com This approach offers a favorable balance between accuracy and computational cost, making it a widely used tool for analyzing medium to large-sized molecules like Phenol, 4-isododecyl-. nih.govmdpi.com
In the analysis of phenolic compounds, DFT is employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths and angles. mdpi.com For Phenol, 4-isododecyl-, this would involve finding the preferred conformation of the branched isododecyl chain relative to the phenol ring.
Simulate Spectroscopic Properties: Predict vibrational frequencies (FT-IR, Raman) and electronic absorption spectra (UV-Vis), which can be compared with experimental data to confirm the molecular structure. mdpi.comals-journal.com
Analyze Reaction Mechanisms: Model the pathways of chemical reactions, such as the esterification or acylation of the phenolic hydroxyl group. researchgate.net DFT can be used to calculate the energies of reactants, products, and transition states, providing insight into reaction kinetics and thermodynamics. jstar-research.com
Study Intermolecular Interactions: Investigate how Phenol, 4-isododecyl- interacts with other molecules, such as solvents or biological receptors. DFT is used to model non-covalent interactions like hydrogen bonding, which is particularly relevant for the phenolic hydroxyl group. mdpi.com For instance, DFT studies on other phenols have successfully modeled their adsorption onto surfaces like activated carbon by analyzing interaction energies. mdpi.com
DFT functionals, such as B3LYP, are often combined with basis sets like 6-311++G(d,p) to perform these calculations, with the choice depending on the desired accuracy and the specific property being investigated. mdpi.comals-journal.com
Molecular Modeling of Environmental Fate and Distribution
Molecular modeling is essential for predicting how a chemical like Phenol, 4-isododecyl- will behave in the environment. Its structure, characterized by a hydrophilic phenol head and a large, hydrophobic isododecyl tail, suggests it will partition between different environmental compartments.
The environmental fate of a chemical is governed by its transport and transformation processes. whiterose.ac.uk For Phenol, 4-isododecyl-, key considerations include its partitioning behavior, which can be predicted using molecular modeling to estimate physicochemical properties. Quantitative Structure-Property Relationship (QSPR) models are often used for this purpose. These models correlate a molecule's structure with properties like:
Octanol-Water Partition Coefficient (log Kow): This value indicates a chemical's tendency to partition between fatty tissues (lipophilicity) and water. The long alkyl chain of 4-isododecylphenol results in high hydrophobicity, suggesting a high log Kow and a potential for bioaccumulation.
Solubility in Water: Low water solubility is expected due to the large nonpolar isododecyl group.
Soil Organic Carbon-Water Partitioning Coefficient (Koc): This parameter predicts the tendency of a chemical to adsorb to soil and sediment. High hydrophobicity generally correlates with a high Koc.
These estimated parameters can then be used as inputs for larger environmental fate models, such as fugacity models, which predict the distribution of a chemical in a model environment consisting of air, water, soil, and sediment compartments. whiterose.ac.uk
| Parameter | Relevance to Environmental Fate of Phenol, 4-isododecyl- | Predicted Behavior |
|---|---|---|
| log Kow (Octanol-Water Partition Coefficient) | Indicates potential for bioaccumulation in organisms. | High, due to the large hydrophobic isododecyl group. |
| Koc (Soil Adsorption Coefficient) | Predicts tendency to bind to soil and sediment. | High, suggesting low mobility in soil and accumulation in sediment. |
| Water Solubility | Affects concentration in aquatic environments. | Low, limiting its concentration in the aqueous phase. |
| Vapor Pressure | Determines partitioning into the atmosphere. | Low, suggesting it is unlikely to be found in significant concentrations in the air. |
Predictive Modeling for Chemical Behavior and Interactions
Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are computational tools used to forecast the biological activities or chemical behaviors of molecules based on their structural properties. nih.gov These models are crucial for prioritizing chemicals for further testing and for risk assessment, especially for compounds with limited experimental data. nih.govuninsubria.it
For Phenol, 4-isododecyl-, QSAR models can be developed to predict various endpoints:
Ecotoxicity: Models can predict the acute toxicity of the compound to aquatic organisms, such as fish. nih.gov These models use molecular descriptors (e.g., size, shape, electronic properties calculated via DFT) to correlate the chemical structure with toxicological effects.
Receptor Binding Affinity: Alkylphenols are known as potential endocrine-disrupting chemicals (EDCs). nih.govnih.gov QSAR models can predict the binding affinity of Phenol, 4-isododecyl- to receptors like the estrogen receptor. These predictions help in assessing its potential to interfere with hormonal systems.
Biodegradation Rate: Predictive models can estimate the likelihood and rate of a chemical's degradation by microorganisms in the environment.
The development of a QSAR model involves several steps: compiling a dataset of related chemicals with known activity, calculating molecular descriptors for each chemical, creating a mathematical model using statistical methods (like partial least squares regression), and validating the model's predictive power. nih.govpolimi.it The reliability of a QSAR model is highly dependent on the quality of the input data and the applicability domain of the model, which defines the type of chemicals for which the model can make reliable predictions. uninsubria.it
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 4-isododecylphenol that influence its environmental persistence and reactivity?
- Answer : 4-Isododecylphenol (CAS 27147-75-7) has a molecular formula of C₁₈H₃₀O, with a branched dodecyl chain at the para position. Its hydrophobicity (log P ≈ 6–7) and low water solubility (<1 mg/L at 25°C) contribute to bioaccumulation potential. Infrared (IR) spectroscopy and mass spectrometry (MS) are critical for structural validation, with characteristic O-H stretch (~3200 cm⁻¹) and aromatic ring vibrations in IR spectra . Thermophysical data, such as melting point and vapor pressure, are available via NIST Standard Reference Databases but require institutional access .
Q. What analytical methods are most reliable for quantifying 4-isododecylphenol in environmental matrices?
- Answer : High-performance liquid chromatography (HPLC) coupled with UV-Vis detection (λ = 270–280 nm) is widely used due to the compound’s aromatic absorption. Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) improves volatility for trace analysis. Method validation should include spike-recovery tests in complex matrices (e.g., soil, wastewater) to address matrix interference .
Q. How is 4-isododecylphenol synthesized, and what purity benchmarks are critical for experimental reproducibility?
- Answer : The compound is typically synthesized via Friedel-Crafts alkylation of phenol with isododecene, using Lewis acid catalysts (e.g., AlCl₃). Purity assessment requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., δ 6.7–7.2 ppm for aromatic protons) and gas chromatography (GC) to quantify residual solvents. Purity ≥98% is recommended for toxicity studies to minimize confounding effects .
Advanced Research Questions
Q. What experimental design strategies optimize the biodegradation of 4-isododecylphenol in contaminated environments?
- Answer : Plackett-Burman and Box-Behnken designs are effective for multifactor optimization. For microbial degradation, critical variables include pH (optimal range 6.5–7.5), temperature (25–30°C), and nutrient composition (e.g., meat extract concentration). In one study, these designs increased degradation rates from 31.25 mg/L/h to 38.45 mg/L/h using immobilized Acinetobacter sp. .
Q. How can researchers resolve contradictions in reported degradation rates of phenolic compounds under varying experimental conditions?
- Answer : Contradictions often arise from unaccounted variables (e.g., dissolved oxygen, microbial consortia diversity). A hybrid approach combining statistical analysis (e.g., ANOVA for significance) and logical effect-size prioritization is recommended. For example, pH and temperature interactions accounted for >60% of variance in degradation efficiency in one model .
Q. What mechanistic insights explain the endocrine-disrupting activity of 4-isododecylphenol in aquatic organisms?
- Answer : The compound mimics estrogen by binding to estrogen receptors (ERα/β) with IC₅₀ values <10 µM. In vitro assays (e.g., ER-CALUX) and in vivo zebrafish models show transcriptional activation of vitellogenin, a biomarker for estrogenicity. Structural analogs with shorter alkyl chains exhibit reduced potency, highlighting the role of hydrophobicity in receptor interaction .
Q. How can metabolomics elucidate the pathways of 4-isododecylphenol transformation in microbial systems?
- Answer : Untargeted metabolomics (LC-QTOF-MS) identifies intermediates like catechol and 2-hydroxymuconate, indicating meta-cleavage pathways. Stable isotope probing (¹³C-labeled phenol) can track carbon flux, while kinetic modeling quantifies rate-limiting steps (e.g., ring-opening enzymes) .
Methodological Notes
- Data Presentation : Raw data (e.g., degradation kinetics) should be archived in appendices, with processed data (e.g., normalized rates, statistical outputs) in the main text .
- Regulatory Context : 4-Isododecylphenol is listed under EU REACH as a substance of very high concern (SVHC) due to endocrine disruption; research protocols must align with ISO 14040 guidelines for environmental risk assessment .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
